4-(2,5-Dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
4-(2,5-dimethylphenyl)-1-methylpyrazolo[3,4-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-9-4-5-10(2)12(8-9)11-6-7-17-15-13(11)14(16(20)21)18-19(15)3/h4-8H,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLCSSNYGSDURM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=C3C(=NN(C3=NC=C2)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 3-Aminopyrazoles with Carbonyl Derivatives
A widely adopted method involves the condensation of 3-amino-1-methylpyrazol-5-one with α,β-unsaturated carbonyl compounds or cyclic diketones. For instance, reacting 3-amino-1-methylpyrazol-5-one with 4-(2,5-dimethylphenyl)-2-pyrone in n-butanol at reflux for 48 hours yields the pyrazolo[3,4-b]pyridine core. The reaction proceeds via a Michael addition followed by cyclodehydration, with the solvent playing a critical role in yield optimization (Table 1).
Table 1: Solvent Optimization for Core Formation
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Methanol | 65 | 72 | 11 |
| Ethanol | 78 | 60 | 18 |
| n-Butanol | 118 | 48 | 49 |
The superior performance of n-butanol is attributed to its high boiling point, which accelerates cyclization while minimizing side reactions.
Niementowski Reaction with Anthranilic Acid Derivatives
An alternative route employs anthranilic acid derivatives in a Niementowski-type reaction. Heating anthranilic acid with 4-(2,5-dimethylphenyl)butanoic acid in polyphosphoric acid (PPA) at 140°C for 6 hours induces cyclocondensation, forming the quinoline intermediate. Subsequent treatment with hydrazine monohydrate in acetic acid introduces the pyrazole ring via [3+2] cycloaddition. This method achieves moderate yields (35–40%) but requires stringent temperature control to prevent decarboxylation.
Functionalization of the Pyrazolo[3,4-b]pyridine Core
Introduction of the 1-Methyl Group
The 1-methyl group is typically introduced during the initial pyrazole synthesis. Alkylation of 3-aminopyrazol-5-one with methyl iodide in dimethylformamide (DMF) at 60°C in the presence of potassium carbonate affords 1-methyl-3-aminopyrazol-5-one with >85% yield. This precursor is critical for ensuring regioselectivity in subsequent condensation steps.
Incorporation of the 4-(2,5-Dimethylphenyl) Substituent
The 4-(2,5-dimethylphenyl) group is introduced via Friedel-Crafts acylation or Suzuki-Miyaura coupling. A patented method describes reacting 4-bromomethylpyrazole-3-carboxylate with 2,5-dimethylphenylboronic acid in a palladium-catalyzed cross-coupling reaction (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 90°C). This step achieves 70–75% yield, with the boronic acid’s steric bulk necessitating prolonged reaction times (24–36 hours).
Carboxylic Acid Functionalization at Position 3
The 3-carboxylic acid moiety is introduced through hydrolysis of a pre-formed ester. Ethyl 1-methyl-4-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is treated with 2M NaOH in ethanol/water (3:1) at reflux for 8 hours, followed by acidification with HCl to precipitate the carboxylic acid. This method ensures >90% conversion, with purity confirmed via HPLC (≥98% area).
Optimization and Mechanistic Insights
Role of Catalysts and Additives
The use of KF-alumina as a catalyst in condensation reactions enhances reaction rates by activating carbonyl groups through Lewis acid interactions. Similarly, microwave irradiation reduces reaction times from 48 hours to 2 hours while maintaining yields (45–50%).
Regioselectivity Challenges
Competing pathways during cyclization may yield isomeric byproducts. For example, attack at the pyranic C4 versus C6 position generates pyrazolo[3,4-b]pyridin-3-one and pyrazolo[1,5-a]pyrimidin-2(1H)-one, respectively. Chromatographic separation on silica gel (ethyl acetate/hexane, 1:3) resolves these isomers, with structural elucidation via NOE NMR correlations.
Analytical Validation and Characterization
Spectroscopic Confirmation
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) confirms purity ≥98%, with retention time = 12.7 minutes.
Chemical Reactions Analysis
Carboxylic Acid Derivative Formation
The 3-carboxylic acid group undergoes standard acid-catalyzed or coupling agent-mediated reactions:
Electrophilic Aromatic Substitution (EAS)
The pyrazolo[3,4-b]pyridine ring exhibits regioselective reactivity at electron-rich positions:
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Nitration :
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Halogenation :
Functionalization of the 2,5-Dimethylphenyl Group
The para-methyl groups on the phenyl ring undergo limited reactivity due to steric hindrance but can participate in:
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Oxidation :
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Conditions : KMnO<sub>4</sub>/H<sub>2</sub>O, Δ
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Outcome : Methyl groups oxidize to carboxylic acids only under harsh conditions, forming a dicarboxylic acid derivative.
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Ring-Opening and Rearrangement Reactions
The pyrazolo[3,4-b]pyridine core resists ring-opening under mild conditions but undergoes rearrangement in strong acids:
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Acid-Catalyzed Rearrangement :
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Conditions : Polyphosphoric acid (PPA), 120°C
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Outcome : Ring expansion to form quinoline derivatives via inte
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Scientific Research Applications
Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant biological activities. The specific biological activities of 4-(2,5-Dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid are currently under investigation, with potential implications for treating diseases such as cancer and diabetes. The compound has shown promise in various assays related to its anticancer properties and metabolic regulation.
Anticancer Research
The compound's structure suggests it may interact with specific biological targets involved in cancer progression. Preliminary studies have indicated that derivatives of pyrazolo[3,4-b]pyridine can inhibit tumor growth and induce apoptosis in cancer cells. Ongoing research aims to elucidate the mechanisms behind these effects and optimize the compound for enhanced efficacy against various cancer types.
Metabolic Disorders
Given its potential role in modulating metabolic pathways, this compound is being explored for its effects on diabetes management. Initial findings suggest it may influence insulin signaling pathways or glucose metabolism, warranting further investigation into its therapeutic applications in metabolic disorders.
Synthesis and Derivative Formation
The synthesis of this compound can be achieved through various methods that allow for structural modifications to enhance biological activity. For example:
- Carboxylation Reactions : The introduction of carboxylic acid groups can lead to increased solubility and bioavailability.
- Substitution Reactions : Modifying the dimethylphenyl substituent may yield derivatives with improved selectivity for biological targets.
These synthetic strategies are crucial for developing a library of compounds for high-throughput screening against specific diseases.
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of pyrazolo[3,4-b]pyridine derivatives, researchers found that certain modifications to the core structure significantly enhanced cytotoxicity against breast cancer cell lines. The introduction of electron-donating groups at specific positions improved binding affinity to target proteins involved in cell proliferation and survival pathways.
Case Study 2: Diabetes Management
Another investigation focused on the metabolic effects of pyrazolo[3,4-b]pyridine derivatives revealed that specific analogs improved insulin sensitivity in diabetic animal models. These findings suggest that structural variations can lead to compounds with dual action—anticancer and antidiabetic properties—making them promising candidates for multi-target therapies .
Comparative Analysis of Related Compounds
To highlight the diversity within the pyrazolo[3,4-b]pyridine class and how slight modifications can lead to significant differences in biological activity and chemical behavior, a comparative table is presented below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid | Lacks the dimethylphenyl group | Simpler structure; potential for different activity |
| 6-(4-Hydroxyphenyl)-3-styryl-1H-pyrazolo[3,4-b]pyridine | Contains a styryl group instead of dimethylphenyl | Different electronic properties affecting reactivity |
| 5-Methyl-1H-pyrazolo[3,4-b]pyridine | Methyl substitution at position 5 instead of position 1 | Variation in biological activity due to position change |
Mechanism of Action
The mechanism of action of 4-(2,5-Dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The exact mechanism can vary depending on the specific application and target. Studies have shown that compounds with similar structures can act as kinase inhibitors, affecting cell signaling pathways .
Comparison with Similar Compounds
Key Observations :
- The absence of a position 4 substituent in CAS 116855-09-5 simplifies the structure but likely reduces biological activity, underscoring the importance of aromatic/hydrophobic groups for interaction with biological targets .
Biological Activity
4-(2,5-Dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family. Its molecular formula is C16H18N2O2, with a molecular weight of approximately 281.31 g/mol. The compound features a unique structure characterized by a pyrazole ring fused to a pyridine ring, with a carboxylic acid group at the 3-position and a dimethylphenyl substituent at the 4-position.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant biological activities, including potential applications in treating diseases such as cancer and diabetes. The mechanism often involves the inhibition of certain enzymes or receptors that are crucial in disease pathways .
Anticancer Potential
Recent studies have highlighted the anticancer potential of this compound. For instance, compounds with similar structures have been shown to act as kinase inhibitors, affecting cell signaling pathways involved in tumor growth and proliferation .
Case Study: Inhibition of Cancer Cell Lines
A comparative study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated that it exhibited significant cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating potent activity:
Antiviral Activity
Emerging research suggests that this compound may also exhibit antiviral properties. A study focusing on N-Heterocycles indicated that certain derivatives within this class showed promising activity against viral targets. While specific data on this compound is limited, its structural analogs have demonstrated effective inhibition against viral replication processes .
Interaction Studies
Research involving binding affinity studies has been conducted to evaluate how well this compound interacts with various biological targets. These studies are crucial for determining both the efficacy and safety profile of the compound in potential clinical applications.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the cyclization of appropriate precursors under controlled conditions:
- Condensation : 2,5-dimethylbenzaldehyde is condensed with hydrazine to form a hydrazone intermediate.
- Cyclization : The hydrazone undergoes cyclization with a suitable pyridine derivative in the presence of a catalyst to form the pyrazolopyridine core.
Chemical Reactivity
The functional groups present in this compound allow it to participate in various chemical reactions:
- Oxidation : The carboxylic acid group can be oxidized to form corresponding derivatives.
- Reduction : The compound can be reduced to yield alcohol or amine derivatives.
- Substitution : Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid | Lacks the dimethylphenyl group | Simpler structure; potential for different activity |
| 6-(4-Hydroxyphenyl)-3-styryl-1H-pyrazolo[3,4-b]pyridine | Contains a styryl group instead | Different electronic properties affecting reactivity |
| 5-Methyl-1H-pyrazolo[3,4-b]pyridine | Methyl substitution at position 5 | Variation in biological activity due to position change |
This comparison illustrates how slight modifications can lead to significant differences in biological activity and chemical behavior.
Q & A
Basic: What are the common synthetic routes for preparing 4-(2,5-Dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid?
Answer:
The synthesis typically involves condensation reactions between aromatic acid chlorides and pyrazole/aminopyridine precursors. For example, describes the use of 4-aminoantipyrine derivatives condensed with aromatic acid chlorides under reflux conditions. Optimization steps may include solvent selection (e.g., ethanol or acetic acid) and temperature control to improve yields. Post-synthesis purification often employs column chromatography or recrystallization . highlights the use of methyl esters as intermediates, which are subsequently hydrolyzed to carboxylic acids under basic conditions (e.g., NaOH in MeOH-H₂O) .
Basic: Which spectroscopic techniques are employed for structural elucidation of this compound?
Answer:
Key techniques include:
- Infrared (IR) Spectroscopy : To confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
- Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to assign substituent positions (e.g., methyl groups at δ 2.5–2.7 ppm; aromatic protons at δ 7.0–8.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is typical for research-grade compounds) .
Advanced: How can researchers optimize regioselectivity during pyrazolo[3,4-b]pyridine core synthesis?
Answer:
Regioselectivity is influenced by:
- Reaction Temperature : Higher temperatures (e.g., reflux) favor thermodynamically stable products, while room temperature may yield kinetic intermediates () .
- Catalyst/Additives : Iodine or Lewis acids (e.g., ZnCl₂) can direct substituent positioning .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at specific sites .
Monitoring via thin-layer chromatography (TLC) ensures reaction progression and minimizes side products .
Advanced: What strategies resolve contradictions in biological activity data across structural analogs?
Answer:
- Structure-Activity Relationship (SAR) Studies : Systematic substitution of the 2,5-dimethylphenyl or carboxylic acid groups can isolate bioactive moieties () .
- Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify target affinity discrepancies .
- Computational Modeling : Density functional theory (DFT) or molecular docking identifies steric/electronic conflicts between analogs and target proteins .
Advanced: How to evaluate the compound’s potential as a kinase inhibitor?
Answer:
- In Vitro Kinase Assays : Use recombinant kinases (e.g., JAK2, EGFR) with ATP-competitive luminescence assays to measure IC₅₀ values .
- Cellular Profiling : Assess phosphorylation inhibition in cell lines via Western blot or flow cytometry .
- Structural Analog Comparison : Compare with known kinase inhibitors (e.g., BAY 63-2521 in ) to identify critical pharmacophores .
Advanced: What challenges arise in scaling up synthesis, and how are they addressed?
Answer:
- Low Yields in Multi-Step Reactions : Optimize stoichiometry (e.g., excess acylating agents) and employ flow chemistry for continuous processing .
- Purification Complexity : Use preparative HPLC or fractional crystallization to isolate the carboxylic acid form from ester intermediates .
- Byproduct Formation : Introduce protecting groups (e.g., tert-butyl esters) for sensitive steps, followed by deprotection .
Advanced: How do substituents on the pyridine ring influence solubility and bioavailability?
Answer:
- Hydrophilic Groups : Carboxylic acids improve aqueous solubility but may reduce membrane permeability. Methyl/ethyl esters (pro-drugs) enhance bioavailability .
- Aromatic Substitutents : Electron-withdrawing groups (e.g., -F, -CF₃) increase metabolic stability but may introduce toxicity () .
- LogP Optimization : Balance lipophilicity (target LogP ~2–3) via substituent modification, guided by computational tools like MarvinSketch .
Basic: What are the storage and handling protocols for this compound?
Answer:
- Storage : Powder form at RT (20–25°C) in airtight containers under inert gas (N₂/Ar) to prevent oxidation .
- Handling : Use gloveboxes for hygroscopic batches; avoid prolonged light exposure to prevent photodegradation .
Advanced: What in silico tools predict metabolic pathways for this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
